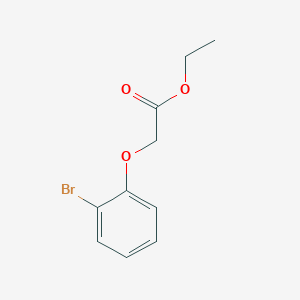

Ethyl 2-(2-bromophenoxy)acetate

Overview

Description

Ethyl 2-(2-bromophenoxy)acetate: is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the second position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromophenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the ethyl bromoacetate, resulting in the formation of the desired ester.

Reaction Conditions:

Reagents: 2-bromophenol, ethyl bromoacetate, potassium carbonate

Solvent: Acetone or dimethylformamide (DMF)

Temperature: Reflux conditions (approximately 80-100°C)

Time: Several hours, typically 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. The industrial process would also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromophenoxy)acetate: undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(2-bromophenoxy)acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in solvents like ethanol or DMF.

Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in water or alcohol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of new substituted phenoxyacetates.

Hydrolysis: Formation of 2-(2-bromophenoxy)acetic acid.

Reduction: Formation of 2-(2-bromophenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(2-bromophenoxy)acetate: has several applications in scientific research:

Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to study the effects of brominated phenoxyacetic acid derivatives on biological systems, including their potential as herbicides or plant growth regulators.

Medicinal Chemistry: Researchers explore its derivatives for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-(2-bromophenoxy)acetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, as a potential herbicide, it could inhibit key enzymes involved in plant growth, leading to the death of the plant.

Comparison with Similar Compounds

Ethyl 2-(2-bromophenoxy)acetate: can be compared with other phenoxyacetic acid derivatives, such as:

Ethyl 2-(4-bromophenoxy)acetate: Similar structure but with the bromine atom at the fourth position, which may result in different reactivity and biological activity.

Ethyl 2-(2-chlorophenoxy)acetate:

Ethyl 2-(2-fluorophenoxy)acetate: Fluorine substitution, which can significantly alter the compound’s reactivity and biological effects.

Uniqueness

The uniqueness of This compound lies in its specific bromine substitution, which imparts distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and specialized applications in research and industry.

Biological Activity

Ethyl 2-(2-bromophenoxy)acetate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, characterization, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 243.10 g/mol. The compound is characterized by the presence of a bromine atom on the phenyl ring, which may influence its biological interactions.

Synthesis

The compound can be synthesized through the reaction of O-bromophenol with ethyl chloroacetate in the presence of potassium carbonate in anhydrous acetone. The synthesis process typically yields a product with a melting point ranging from 49 to 52 °C .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity . For instance, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antimicrobial agents. The presence of the bromine atom is believed to enhance its interaction with microbial cell membranes, potentially disrupting their integrity and function.

Anti-inflammatory Effects

Research has also suggested that this compound may possess anti-inflammatory properties . In vitro studies have shown that it can inhibit pro-inflammatory cytokine production in cultured macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Cytotoxicity Studies

In cytotoxicity assays, this compound was evaluated for its effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain types of cancer cells, although further studies are required to elucidate the underlying mechanisms and efficacy in vivo .

Case Studies

- Antimicrobial Activity : In a study evaluating the antibacterial effects of various compounds, this compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent.

- Cytotoxicity : A study involving different cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer drug candidate.

Data Table: Biological Activity Overview

Properties

IUPAC Name |

ethyl 2-(2-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAYUOHZYFAJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.